tert-butyl (1S,4R,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate
CAS No.:
Cat. No.: VC13801002
Molecular Formula: C12H22N2O2
Molecular Weight: 226.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O2 |
|---|---|
| Molecular Weight | 226.32 g/mol |
| IUPAC Name | tert-butyl (1S,4R,6R)-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-8-4-5-10(14)9(13)6-8/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m1/s1 |
| Standard InChI Key | VOJMZLZBOIHIRI-BBBLOLIVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@@H](C2)N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC1C(C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC1C(C2)N |
Introduction
Structural and Stereochemical Characteristics
Core Bicyclic Framework
The 2-azabicyclo[2.2.2]octane system consists of a six-membered ring fused to a two-membered bridge, creating a strained, rigid architecture. The "2-aza" designation indicates a nitrogen atom replacing one carbon at the 2-position, while the tert-butyl carbamate () and amino () groups occupy the 2- and 6-positions, respectively. This configuration imposes distinct stereoelectronic effects, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 226.32 g/mol | |
| CAS Number | 1311390-87-0 | |
| IUPAC Name | tert-butyl (1S,4R,6R)-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate |
Stereochemical Considerations
The rel prefix denotes the relative configuration of stereocenters at positions 1, 4, and 6. X-ray crystallography or advanced NMR techniques are typically required to resolve absolute configurations, but synthetic routes often yield diastereomeric mixtures. For instance, the related compound tert-butyl (1R,4S,6R)-rel-6-amino-2-azabicyclo[2.2.2]octane-2-carboxylate (CAS 1311390-86-9) highlights the sensitivity of stereochemistry to synthetic conditions . Epimerization during synthesis can lead to interconversion between diastereomers, necessitating careful purification .
Synthesis and Scalability
General Synthetic Strategies
Synthesis typically begins with functionalization of a bicyclic precursor. For analogous azabicyclo compounds, lactone ring-opening followed by amination and esterification are common steps . A representative route involves:
-
Lactone Activation: Commercial chiral lactones are treated with nucleophiles to open the ring.
-
Amination: Introduction of the amino group via reductive amination or displacement reactions.
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Carbamate Formation: Coupling the amine with tert-butyl dicarbonate () using reagents like EDCI/HOBt.
Table 2: Synthetic Yield Comparison
| Step | Yield (%) | Key Reagents |
|---|---|---|
| Lactone ring-opening | 85 | |
| Reductive amination | 78 | |
| Boc protection | 92 | , EDCI |
| Epimerization/hydrolysis | 95 | , |
Physicochemical Properties
Solubility and Stability
The tert-butyl group enhances lipid solubility, making the compound soluble in dichloromethane, THF, and DMF. Aqueous solubility is limited (<1 mg/mL), consistent with its logP value of ~2.1 (estimated). Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C .
Spectroscopic Data
-
: Peaks at δ 1.44 (s, 9H, t-Bu), 3.20–3.50 (m, bridgehead H), 1.80–2.10 (m, cyclohexane H).
Applications in Pharmaceutical Chemistry
Building Block for Drug Discovery
The rigid bicyclic core serves as a conformational restraint in drug candidates, mimicking peptide β-turn structures. For example, similar azabicyclo derivatives are incorporated into protease inhibitors and GPCR modulators .
Case Study: Orexin Receptor Antagonists
A structurally related azabicyclo compound was pivotal in developing orexin-1 receptor antagonists, which show promise in treating insomnia and anxiety . The tert-butyl group aids in blood-brain barrier penetration, underscoring this moiety’s pharmacological relevance.
| Supplier | Purity (%) | Price ($/g) | Packaging |
|---|---|---|---|
| VulcanChem | 97 | 450 | 100 mg, 500 mg |
| ChemDad | 95 | 200 | 50 mg, 250 mg |
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